molecular formula C9H10N4O2 B2355444 1-[2-(1H-pyrazol-1-yl)ethyl]-1H-pyrazole-3-carboxylic acid CAS No. 1341921-76-3

1-[2-(1H-pyrazol-1-yl)ethyl]-1H-pyrazole-3-carboxylic acid

Cat. No.: B2355444
CAS No.: 1341921-76-3
M. Wt: 206.205
InChI Key: MQCKGUPBMQPALX-UHFFFAOYSA-N
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Description

1-[2-(1H-pyrazol-1-yl)ethyl]-1H-pyrazole-3-carboxylic acid is a heterocyclic compound featuring a pyrazole ring structure. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(1H-pyrazol-1-yl)ethyl]-1H-pyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of hydrazine derivatives with 1,3-dicarbonyl compounds, followed by cyclization to form the pyrazole ring . The reaction conditions often involve the use of catalysts and specific solvents to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high yield, which are crucial for commercial applications. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also becoming increasingly important in industrial settings .

Chemical Reactions Analysis

Types of Reactions

1-[2-(1H-pyrazol-1-yl)ethyl]-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-(1H-pyrazol-1-yl)ethyl]-1H-pyrazole-3-carboxylic acid is unique due to its specific structural configuration, which allows for diverse chemical modifications and potential biological activities. Its dual pyrazole rings provide a versatile scaffold for the development of new compounds with enhanced properties .

Properties

IUPAC Name

1-(2-pyrazol-1-ylethyl)pyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O2/c14-9(15)8-2-5-13(11-8)7-6-12-4-1-3-10-12/h1-5H,6-7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQCKGUPBMQPALX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)CCN2C=CC(=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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